(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one
Description
Properties
CAS No. |
674792-25-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-3-7-4-8(11)9-5-6(2)10-7/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7?/m1/s1 |
InChI Key |
ZNXCAWRAOUSGFM-ULUSZKPHSA-N |
Isomeric SMILES |
CCC1CC(=O)NC[C@H](N1)C |
Canonical SMILES |
CCC1CC(=O)NCC(N1)C |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation
A classical method involves Mannich condensation of ethyl methyl ketone, aldehydes, and ammonium acetate. For example, 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one is synthesized via this route, though modifications are required to introduce ethyl and methyl substituents.
Key Steps :
- React ethyl methyl ketone (or analogous diketone) with 4-chlorobenzaldehyde and ammonium acetate.
- Cyclize under acidic conditions to form the piperidin-4-one intermediate.
- Functionalize the intermediate to introduce substituents.
Advantages : High regioselectivity for six-membered rings, adaptable to seven-membered systems with optimized reagents.
Diamine-Carbonyl Cyclization
1,4-Diazepan-5-one cores are also synthesized via cyclization of 1,3-diaminopropane with β-ketoesters. This method is exemplified in the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (89% yield):
Procedure :
- Dissolve 1,4-diazepan-5-one in THF at 10°C.
- Add di-tert-butyl dicarbonate (Boc anhydride) to protect the amine.
- Purify via recrystallization or chromatography.
Applications : Enables selective functionalization at the N1 position prior to deprotection.
Introduction of Substituents: Ethyl and Methyl Groups
The ethyl group at C7 and methyl group at C2 (R configuration) require precise alkylation and stereochemical control.
N-Alkylation for C7 Ethyl Substituent
Epoxide ring-opening reactions are effective for introducing ethyl groups. For instance, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane is synthesized by reacting intermediates with propylene oxide:
| Reaction | Conditions | Yield |
|---|---|---|
| Epoxide ring opening | Propylene oxide, 90°C, 12 h | 45–82% |
| Alkylation with ethyl iodide | K₂CO₃, DMF, reflux, 4–6 h | 70–90% |
Mechanism : Nucleophilic attack by the amine on the epoxide carbon, followed by ring expansion.
Stereoselective C2 Methylation
The R configuration at C2 necessitates chiral auxiliaries or enantioselective catalysis. A potential route involves:
- Chiral Resolution : Crystallization with chiral acids (e.g., tartaric acid) to isolate the (2R) enantiomer.
- Asymmetric Alkylation : Use of chiral catalysts (e.g., proline derivatives) to methylate a prochiral amine.
Example :
- Protect C7 amine with Boc.
- Treat with methyl iodide and a chiral phase-transfer catalyst.
- Deprotect and resolve via chiral HPLC.
Deprotection and Final Functionalization
Boc-protected intermediates are deprotected under acidic or hydrogenolytic conditions:
| Deprotection Method | Conditions | Yield |
|---|---|---|
| HCl/Pd(OH)₂ catalytic hydrogenolysis | MeOH, 45°C, 12 h | 70–85% |
| Trifluoroacetic acid (TFA) | DCM, 20°C, 3 h | 80–95% |
Critical Notes :
- TFA Deprotection is preferred for Boc groups due to rapid kinetics and minimal side reactions.
- Pd-Catalyzed Hydrogenolysis is suitable for sensitive substrates but requires inert atmospheres.
Stereoselective Synthesis and Resolution
Achieving the R configuration at C2 often requires chiral auxiliaries or resolution:
Chiral Auxiliary Approach
- Attach a chiral auxiliary (e.g., (R)-pantolactone) to the amine.
- Perform alkylation with methyl iodide.
- Remove the auxiliary via hydrolysis.
Advantage : Direct control over stereochemistry during methylation.
Chiral Resolution via Crystallization
| Step | Conditions | Outcome |
|---|---|---|
| Racemic mixture synthesis | Alkylation without chiral control | 50:50 R/S mixture |
| Crystallization with L-tartaric acid | EtOH/H₂O, 25°C, 48 h | Enriched (2R) enantiomer (>90% ee) |
Comparative Analysis of Synthesis Routes
| Route | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|
| Mannich Condensation | Cyclization → Alkylation → Deprotection | 45–60% | Moderate (requires resolution) |
| Epoxide Ring Opening | Epoxide reaction → Methyl alkylation | 60–80% | High (via chiral catalysts) |
| Boc Protection/Deprotection | Boc protection → Functionalization → Deprotection | 70–85% | Excellent (auxiliary-dependent) |
Case Study: Synthesis of Analogous Diazepanones
The synthesis of 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane exemplifies scalable methods:
- Intermediate 10 : React bis(4-fluorophenyl)methanol with 1,4-diazepane and K₂CO₃ in MeCN (reflux, 12 h).
- Epoxide Reaction : Treat with propylene oxide at 90°C (45% yield).
- Oxidation : Use H₂O₂/AcOH to convert sulfenyl to sulfinyl groups (41–60% yield).
Application : Demonstrates versatility in introducing diverse substituents.
Challenges and Optimization Strategies
- Stereochemical Purity : Achieving >95% ee requires rigorous resolution or asymmetric catalysis.
- Yield Limitations : Epoxide reactions often yield <50% due to competing elimination.
- Scalability : Boc-protected intermediates are more stable for industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepanes with various functional groups.
Scientific Research Applications
Chemistry: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its structure suggests it may have activity as an anxiolytic or anticonvulsant agent, similar to other diazepane derivatives.
Industry: In the industrial sector, (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its diazepane ring allows it to fit into binding sites on proteins, modulating their activity. The exact pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Substituent Profiles of Selected 1,4-Diazepan-5-one Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl groups (DIAZ1, DIAZ2) enhance π-π stacking in crystal structures but reduce solubility compared to aliphatic substituents (ethyl, methyl) in the target compound .
- Electron-Donating Groups : Methoxy groups in t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl) increase hydrogen-bond acceptor capacity, whereas nitroso groups (DIAZ2) introduce steric and electronic complexity .
Conformational Analysis
The seven-membered diazepanone ring adopts distinct conformations depending on substituents:
- Chair Conformation : Observed in DIAZ1 (3,6-dimethyl, 2,7-diphenyl) due to steric hindrance from phenyl groups .
- Boat Conformation : Adopted by DIAZ2 (nitroso derivative) due to N1-nitroso group distortion .
- Intermediate Puckering : In (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one, the smaller ethyl and methyl substituents likely allow a less strained chair or twist-boat conformation, enhancing metabolic stability compared to phenyl-substituted analogs .
Table 3: Pharmacological Profiles
Key Findings :
- Aromatic vs. Aliphatic Effects : Phenyl-substituted analogs (DIAZ1, DIAZ2) show stronger binding to viral polymerases due to hydrophobic interactions, while the target compound’s aliphatic groups may favor interactions with smaller enzymatic pockets .
- Stereochemical Impact : The (2R)-methyl configuration in the target compound may enhance chiral recognition in enzyme binding compared to racemic mixtures of other derivatives .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen-Bond Networks :
- Crystal Packing :
- Phenyl-substituted analogs (DIAZ1, t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl)) form dense, layered structures, whereas the target compound’s aliphatic substituents may lead to less ordered packing .
Biological Activity
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepane class. Its structure includes a carbonyl group at the 5-position and ethyl and methyl substituents at the 7 and 2 positions, respectively. This compound has garnered attention due to its potential pharmacological properties, which are still being elucidated. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one indicates the presence of nitrogen atoms, contributing to its unique chemical reactivity. The carbonyl group allows for nucleophilic addition reactions, while the diazepane ring can undergo various substitutions, leading to derivatives with modified biological activities.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Structure | Seven-membered diazepane ring with carbonyl group |
| Substituents | Ethyl at 7-position, Methyl at 2-position |
Biological Activity
Research indicates that compounds related to (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one exhibit significant biological activities, particularly as potential pharmacological agents. The specific biological activities of this compound are still under investigation, but preliminary studies suggest interactions with various receptors that could lead to therapeutic applications.
Pharmacological Potential
- Neuropharmacology : Diazepane derivatives are often explored for their neuroactive properties. Compounds in this class may exhibit anxiolytic or sedative effects, similar to benzodiazepines.
- Antimicrobial Activity : Some studies have indicated that diazepane derivatives can possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anticancer Properties : The structural characteristics of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one suggest potential activity against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Recent studies have highlighted the importance of modifying substituents on the diazepane ring to enhance biological activity:
Study 1: Synthesis and Activity Evaluation
A study synthesized various derivatives of diazepanes and evaluated their binding affinity to neurotransmitter receptors. Results indicated that modifications at the 2 and 7 positions significantly impacted receptor selectivity and potency.
Study 2: Antimicrobial Testing
In vitro tests demonstrated that certain diazepane derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics.
Synthesis Methods
The synthesis of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can be achieved through several methods:
- Cyclization Reactions : Utilizing amino acids or amines in the presence of carbonyl compounds.
- Substitution Reactions : Modifying existing diazepane structures by introducing ethyl and methyl groups through alkylation processes.
These methods allow for the fine-tuning of the compound's properties by adjusting substituents on the diazepane ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
